molecular formula C14H16N4O5 B414954 N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B414954
M. Wt: 320.3g/mol
InChI Key: AMUFTTNMJGTMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group, a nitropyrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions.

    Nitration: The methylpyrazole derivative is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Coupling with Dimethoxyphenyl Acetyl Chloride: The nitrated pyrazole is then coupled with 3,4-dimethoxyphenyl acetyl chloride in the presence of a base such as triethylamine to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium methoxide, sodium hydride, or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of phenol derivatives or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The nitro group could be involved in redox reactions, while the acetamide moiety could participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: can be compared with other acetamide derivatives, nitropyrazole compounds, and dimethoxyphenyl-containing molecules.

    N-(3,4-Dimethoxy-phenyl)-acetamide: Lacks the pyrazole ring and nitro group.

    2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide: Lacks the dimethoxyphenyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties

Properties

Molecular Formula

C14H16N4O5

Molecular Weight

320.3g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C14H16N4O5/c1-9-6-13(18(20)21)16-17(9)8-14(19)15-10-4-5-11(22-2)12(7-10)23-3/h4-7H,8H2,1-3H3,(H,15,19)

InChI Key

AMUFTTNMJGTMKX-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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